molecular formula C16H12FNO5 B2756535 methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-13-5

methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2756535
CAS No.: 338778-13-5
M. Wt: 317.272
InChI Key: ZULOOWGURHYWAG-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of chromeno[2,3-b]pyridines This compound is characterized by its unique structure, which includes a fluorine atom, a methoxymethyl group, and a chromeno-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyridine Core: This step involves the cyclization of a suitable precursor to form the chromeno-pyridine core. This can be achieved through a condensation reaction using appropriate catalysts and solvents.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxymethylation: The methoxymethyl group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methoxymethyl group play crucial roles in enhancing the compound’s binding affinity to its targets. The chromeno-pyridine core interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific kinases or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
  • Methyl 7-bromo-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
  • Methyl 7-iodo-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Uniqueness

Methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its halogenated analogs. The fluorine atom also contributes to the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Biological Activity

Methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Overview of the Compound

This compound (CAS Number: 338778-13-5) is characterized by its unique chromeno-pyridine structure, which includes a fluorine atom and a methoxymethyl group. These structural features contribute to its biological activity and stability.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromeno-Pyridine Core : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Fluorine Atom : Utilizes fluorination reagents like N-fluorobenzenesulfonimide (NFSI).
  • Methoxymethylation : Involves methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Medicinal Chemistry Applications

This compound has been investigated for various biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, possibly through the modulation of apoptosis and cell cycle regulation.

The compound's mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition : The fluorine atom enhances binding affinity to target enzymes, potentially inhibiting kinases involved in cancer progression.
  • Gene Expression Modulation : It may influence transcription factors that regulate genes associated with inflammation and cancer.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 7-Chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylateChlorine instead of FluorineModerate anti-inflammatory effects
Methyl 7-Bromo-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylateBromine instead of FluorineLower cytotoxicity compared to the fluorinated derivative

Methyl 7-fluoro derivative exhibits enhanced stability and bioavailability compared to its chloro and bromo analogs.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

  • In Vitro Studies : A study demonstrated that methyl 7-fluoro derivative exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent cytotoxicity.
  • In Vivo Studies : Animal models showed promising results in reducing tumor size when treated with this compound, supporting its therapeutic potential in oncology.

Properties

IUPAC Name

methyl 7-fluoro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO5/c1-21-7-12-9(16(20)22-2)6-11-14(19)10-5-8(17)3-4-13(10)23-15(11)18-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULOOWGURHYWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331339
Record name methyl 7-fluoro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338778-13-5
Record name methyl 7-fluoro-2-(methoxymethyl)-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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